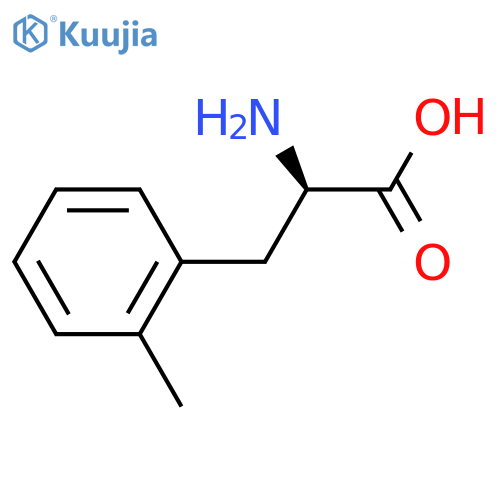

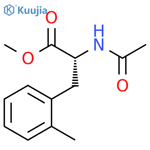

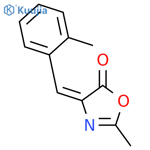

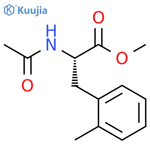

Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans

,

International Journal of Peptide & Protein Research,

1987,

30(1),

13-21